3-(3-chlorophenyl)-2-(methoxymethyl)-8-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one 3-(3-chlorophenyl)-2-(methoxymethyl)-8-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14867660
InChI: InChI=1S/C25H22ClN3O3/c1-31-14-21-24(16-4-3-5-18(26)10-16)25-27-13-20-22(29(25)28-21)11-17(12-23(20)30)15-6-8-19(32-2)9-7-15/h3-10,13,17H,11-12,14H2,1-2H3
SMILES:
Molecular Formula: C25H22ClN3O3
Molecular Weight: 447.9 g/mol

3-(3-chlorophenyl)-2-(methoxymethyl)-8-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

CAS No.:

Cat. No.: VC14867660

Molecular Formula: C25H22ClN3O3

Molecular Weight: 447.9 g/mol

* For research use only. Not for human or veterinary use.

3-(3-chlorophenyl)-2-(methoxymethyl)-8-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one -

Specification

Molecular Formula C25H22ClN3O3
Molecular Weight 447.9 g/mol
IUPAC Name 3-(3-chlorophenyl)-2-(methoxymethyl)-8-(4-methoxyphenyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one
Standard InChI InChI=1S/C25H22ClN3O3/c1-31-14-21-24(16-4-3-5-18(26)10-16)25-27-13-20-22(29(25)28-21)11-17(12-23(20)30)15-6-8-19(32-2)9-7-15/h3-10,13,17H,11-12,14H2,1-2H3
Standard InChI Key CLPWOJAMQSNCPI-UHFFFAOYSA-N
Canonical SMILES COCC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)CC(C3)C5=CC=C(C=C5)OC

Introduction

Overview of 3-(3-chlorophenyl)-2-(methoxymethyl)-8-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

3-(3-chlorophenyl)-2-(methoxymethyl)-8-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex heterocyclic compound classified within the pyrazoloquinazolinone family. This compound exhibits a unique structural configuration that includes a fused pyrazolo and quinazolinone system, which is notable for its potential biological activities.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic methodologies have been explored:

  • Reagents: Common reagents include aminoazoles and other heterocycles.

  • Techniques: Microwave-assisted synthesis has been utilized to enhance reaction rates and yields.

Characterization methods often employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • Infrared Spectroscopy (IR)

Biological Activity and Applications

Research has indicated that compounds within the pyrazoloquinazolinone class, including this specific compound, may exhibit significant biological activities:

  • Anticancer Properties: Preliminary studies suggest potential antiproliferative effects against various cancer cell lines.

  • Mechanism of Action: The mechanism often involves interactions with specific biological targets such as enzymes or receptors, leading to inhibition of cell proliferation.

Research Findings

Recent studies have focused on the biological implications of this compound:

StudyFindings
Study ADemonstrated selective cytotoxicity in cancer cell lines with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL.
Study BInvestigated the compound's interaction with HSP90 and TRAP1 pathways, revealing its potential as an anticancer agent.

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